

Application Notes and Protocols for Utilizing GNTI Inhibitors in Cell Culture

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Compound of Interest		
Compound Name:	GNTI	
Cat. No.:	B1244356	Get Quote

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Introduction

Guanosine-5'-triphosphate (GTP) cyclohydrolase I (GCH1) is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[1][2] Inhibition of GCH1, and the subsequent depletion of BH4, has emerged as a promising therapeutic strategy in various disease models, including cancer and cardiovascular diseases. These application notes provide detailed protocols for the use of GCH1 inhibitors, such as 2,4-diamino-6-hydroxypyrimidine (DAHP), in cell culture settings to investigate their biological effects.

Mechanism of Action

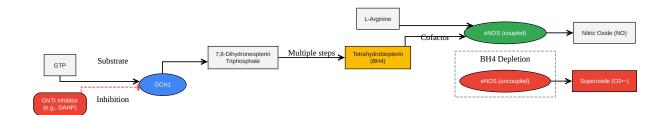
GCH1 catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate, the first committed step in BH4 biosynthesis. BH4 is a critical cofactor for endothelial nitric oxide synthase (eNOS), which generates nitric oxide (NO), a key signaling molecule in vascular homeostasis. In the absence of sufficient BH4, eNOS becomes "uncoupled," leading to the production of superoxide (O2•–) instead of NO, contributing to oxidative stress and endothelial dysfunction. GCH1 inhibitors block the production of BH4, thereby inducing eNOS uncoupling and promoting cellular responses such as apoptosis and ferroptosis, and sensitizing cancer cells to other therapies.[3][4]

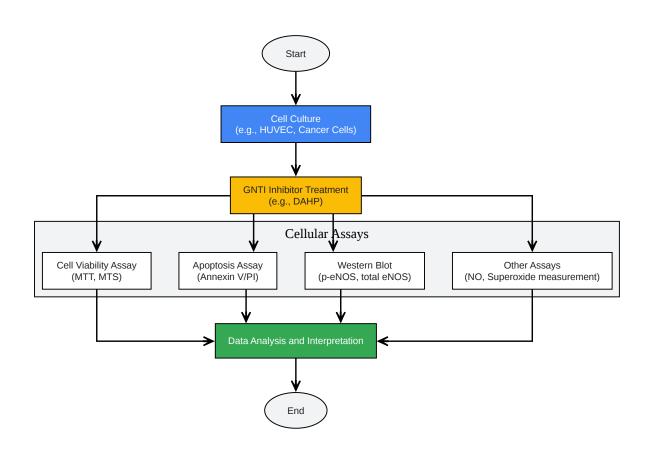


Signaling Pathway

The inhibition of GCH1 primarily impacts the GCH1/BH4/eNOS signaling axis. This pathway is crucial for maintaining endothelial function and has been implicated in the pathobiology of various diseases.







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References

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- 3. Suppression of GCH1 Sensitizes Ovarian Cancer and Breast Cancer to PARP Inhibitor -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Blockade of GCH1/BH4 Axis Activates Ferritinophagy to Mitigate the Resistance of Colorectal Cancer to Erastin-Induced Ferroptosis [frontiersin.org]
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